molecular formula C8H6ClNO2 B3280882 7-chloro-2H-1,4-benzoxazin-3(4H)-one CAS No. 72403-05-5

7-chloro-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B3280882
CAS No.: 72403-05-5
M. Wt: 184.60 g/mol
InChI Key: QGHYYLMIQSZWAX-DYCDLGHISA-N
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Description

7-chloro-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound that features a benzoxazine ring with a chlorine atom at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2H-1,4-benzoxazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminophenol with chloroacetyl chloride, followed by cyclization in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into various amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the chlorine position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized benzoxazines.

Scientific Research Applications

Chemistry

In chemistry, 7-chloro-2H-1,4-benzoxazin-3(4H)-one is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer activities, making it a subject of interest in drug discovery and development.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential in treating various diseases, including infections and cancer.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-chloro-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed biological effects. For instance, the compound may inhibit enzyme activity or disrupt cellular processes, contributing to its antimicrobial or anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    2H-1,4-benzoxazin-3(4H)-one: Lacks the chlorine atom at the 7th position.

    7-bromo-2H-1,4-benzoxazin-3(4H)-one: Contains a bromine atom instead of chlorine.

    7-methyl-2H-1,4-benzoxazin-3(4H)-one: Features a methyl group at the 7th position.

Uniqueness

The presence of the chlorine atom in 7-chloro-2H-1,4-benzoxazin-3(4H)-one can significantly influence its chemical reactivity and biological activity, making it distinct from its analogs. This uniqueness can be leveraged in designing compounds with specific desired properties.

Properties

CAS No.

72403-05-5

Molecular Formula

C8H6ClNO2

Molecular Weight

184.60 g/mol

IUPAC Name

7-chloro-4-deuterio-1,4-benzoxazin-3-one

InChI

InChI=1S/C8H6ClNO2/c9-5-1-2-6-7(3-5)12-4-8(11)10-6/h1-3H,4H2,(H,10,11)/i/hD

InChI Key

QGHYYLMIQSZWAX-DYCDLGHISA-N

SMILES

C1C(=O)NC2=C(O1)C=C(C=C2)Cl

Isomeric SMILES

[2H]N1C(=O)COC2=C1C=CC(=C2)Cl

Canonical SMILES

C1C(=O)NC2=C(O1)C=C(C=C2)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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